1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol
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Overview
Description
1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chloro and methyl group, and a propan-2-ol side chain. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol typically involves multiple steps. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as dimethyl malonate and allyl bromide, followed by chlorination and methylation steps .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol side chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the side chain.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloro group can produce various derivatives with different functional groups .
Scientific Research Applications
1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . This inhibition can affect various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of the target compound, sharing the pyrrolo[2,3-d]pyrimidine core.
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine: Another related compound with a similar core structure but different substituents.
Uniqueness
1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol is unique due to its specific combination of substituents and side chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials .
Properties
Molecular Formula |
C10H12ClN3O |
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Molecular Weight |
225.67 g/mol |
IUPAC Name |
1-(4-chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol |
InChI |
InChI=1S/C10H12ClN3O/c1-6-3-8-9(11)12-5-13-10(8)14(6)4-7(2)15/h3,5,7,15H,4H2,1-2H3 |
InChI Key |
LZSBLAFPLQCEHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1CC(C)O)N=CN=C2Cl |
Origin of Product |
United States |
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